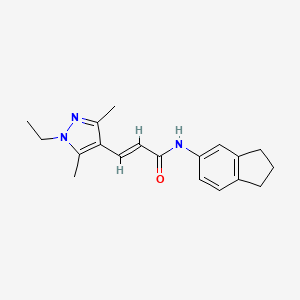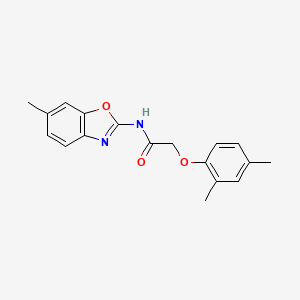![molecular formula C18H23ClN4O2 B10900044 1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900044.png)
1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. Its structure includes a pyrazole ring, a piperidine moiety, and a chlorinated phenoxy group, making it a unique molecule for study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrazole derivative with a piperidine compound, often under reflux conditions in the presence of a suitable solvent.
Attachment of the chlorinated phenoxy group: This is usually done via a nucleophilic substitution reaction, where the phenoxy group is introduced using a chlorinated phenol derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid: This compound shares the chlorinated phenoxy group but differs in the rest of its structure.
4-Chloro-3-methylphenol: A simpler compound that contains the chlorinated phenoxy group but lacks the pyrazole and piperidine moieties.
Uniqueness
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, a piperidine moiety, and a chlorinated phenoxy group
Propiedades
Fórmula molecular |
C18H23ClN4O2 |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O2/c1-13-11-15(3-4-16(13)19)25-12-23-10-7-17(21-23)18(24)20-14-5-8-22(2)9-6-14/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,20,24) |
Clave InChI |
DYSQRUKWNKDACF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3CCN(CC3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B10899962.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899969.png)
![2,2'-{(2-methylbenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)](/img/structure/B10899980.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899981.png)
![(2E)-2-[1-(butylamino)ethylidene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B10899988.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10899989.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B10900007.png)

![1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900013.png)
![2-{(2E)-2-[(2E)-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10900018.png)

![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10900022.png)
